Comparative LogP and Lipophilicity of 4-Bromo-2,6-bis(trifluoromethyl)quinoline
The lipophilicity of 4-Bromo-2,6-bis(trifluoromethyl)quinoline (LogP ≈ 4.84) is comparable to its 4-chloro analog (LogP ≈ 4.88) and significantly higher than non-fluorinated quinoline counterparts, confirming the dominant contribution of the two trifluoromethyl groups to overall hydrophobicity [1]. This high LogP value predicts enhanced membrane permeability and potential blood-brain barrier penetration relative to less fluorinated analogs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 4.84 (XLOGP3 = 4.69) |
| Comparator Or Baseline | 4-Chloro-2,6-bis(trifluoromethyl)quinoline: LogP = 4.88; Non-fluorinated quinoline: LogP typically < 3.0 |
| Quantified Difference | ΔLogP ≈ -0.04 vs. chloro analog (within error range); ΔLogP > +1.8 vs. non-fluorinated baseline |
| Conditions | Calculated using in silico methods (XLOGP3, consensus model) |
Why This Matters
The high and precisely defined LogP value ensures predictable passive diffusion characteristics, which is critical when the compound is used as a building block in lead optimization programs where fine-tuning of ADME properties is required.
- [1] ChemBase. 4-Chloro-2,6-bis(trifluoromethyl)quinoline. ID: 100670. Available at: https://www.chembase.cn/material-ChemBase-100670.html View Source
